A Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylnicotinaldehyde
A Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylnicotinaldehyde
Introduction: The Strategic Importance of 2,5-Dimethylnicotinaldehyde
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. 2,5-Dimethylnicotinaldehyde (also known as 2,5-dimethylpyridine-3-carboxaldehyde) emerges as a particularly valuable heterocyclic aldehyde. Its pyridine core is a privileged scaffold found in numerous FDA-approved drugs, while the aldehyde functional group serves as a versatile handle for a multitude of chemical transformations. The specific 2,5-dimethyl substitution pattern electronically activates the pyridine ring in a distinct manner, influencing its reactivity and the conformational properties of its derivatives.
This guide provides an in-depth exploration of the core physical and chemical properties of 2,5-Dimethylnicotinaldehyde, offering field-proven insights into its handling, reactivity, and synthetic applications. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently integrate this potent building block into their discovery and development workflows.
Part 1: Core Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting. These parameters dictate appropriate storage, handling, and analytical characterization procedures.
Physical and Chemical Properties
The quantitative data for 2,5-Dimethylnicotinaldehyde are summarized in Table 1. The compound presents as a low-melting solid, simplifying its manipulation for weighing and dissolution. Its predicted high boiling point and density are typical for substituted aromatic aldehydes.
Table 1: Physical and Chemical Data for 2,5-Dimethylnicotinaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| CAS Number | 1211522-52-9 | [1] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 224.6 ± 20.0 °C at 760 mmHg | |
| Density (Predicted) | 1.058 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.55 ± 0.10 (Most Basic) | |
| LogP (Predicted) | 1.39 |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehydic proton (δ 9.5-10.5 ppm). Two singlets in the aromatic region will correspond to the protons at the C4 and C6 positions of the pyridine ring. Two upfield singlets will represent the two methyl groups at the C2 and C5 positions.
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¹³C NMR: The carbon spectrum will display eight distinct signals. The aldehyde carbonyl carbon will be the most deshielded (δ 190-200 ppm). The remaining signals will correspond to the five carbons of the pyridine ring and the two methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional characteristic peaks include C-H stretching from the aromatic ring and methyl groups, and C=C/C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak corresponding to the molecular weight of 135.16.
Part 2: Chemical Reactivity and Synthetic Protocols
The true utility of 2,5-Dimethylnicotinaldehyde lies in its chemical reactivity, which is dominated by the versatile aldehyde group. This functionality provides a gateway to a vast array of molecular architectures.
Key Transformations of the Aldehyde Group
The aldehyde group is an electrophilic center, readily participating in reactions that are fundamental to drug development, such as amide bond formation and the introduction of diverse amine functionalities.
Caption: Key synthetic transformations of 2,5-Dimethylnicotinaldehyde.
Protocol: Reductive Amination for Amine Library Synthesis
Reductive amination is a cornerstone of medicinal chemistry for generating diverse amine libraries. This protocol provides a reliable, high-yield method for coupling 2,5-Dimethylnicotinaldehyde with a primary amine.
Objective: To synthesize N-benzyl-(2,5-dimethylpyridin-3-yl)methanamine.
Pillar of Trustworthiness: This protocol is self-validating. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ formed imine intermediate. This selectivity ensures a clean reaction profile with minimal side-product formation.
Methodology:
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Vessel Preparation: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,5-Dimethylnicotinaldehyde (1.0 eq, e.g., 500 mg, 3.70 mmol).
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Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 15 mL). Add benzylamine (1.05 eq, 417 mg, 3.88 mmol).
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Causality Explanation: Anhydrous DCM is used as the solvent because it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent and facilitating the dehydration step required for imine formation. A slight excess of the amine ensures complete consumption of the limiting aldehyde.
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Imine Formation: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.
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Causality Explanation: This initial stirring period allows for the equilibrium between the aldehyde, amine, and the corresponding imine intermediate to be established before the reducing agent is introduced.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.18 g, 5.55 mmol) portion-wise over 5 minutes.
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Causality Explanation: NaBH(OAc)₃ is the preferred reagent for its mildness and tolerance of slightly acidic conditions which can catalyze imine formation. Adding it portion-wise helps to control any potential exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting aldehyde spot has been consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.
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Causality Explanation: The NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted reagent.
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Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Part 3: Applications in Drug Discovery and Safety
The 2,5-dimethylpyridine scaffold is a key pharmacophore. Its derivatives have been investigated for a range of biological activities. For instance, related quinoline structures, which share the nitrogen-containing aromatic ring system, have been successfully developed as potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a critical target in oncology.[2] The aldehyde handle of 2,5-Dimethylnicotinaldehyde allows for the systematic exploration of the chemical space around this privileged core, enabling the generation of novel structures for structure-activity relationship (SAR) studies.[3]
Safety and Handling
As a prudent laboratory practice, 2,5-Dimethylnicotinaldehyde should be handled in accordance with standard safety protocols.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[4]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[4]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Appchem. 2,5-Dimethylnicotinaldehyde | 1211522-52-9. [Link]
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PubMed. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. [Link]
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MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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